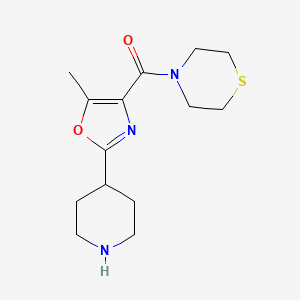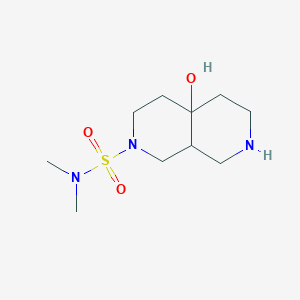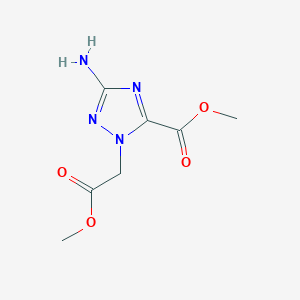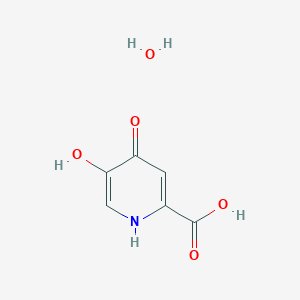
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate
Overview
Description
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate is a chemical compound with the molecular formula C6H5NO4·H2O It is a derivative of pyridinecarboxylic acid, characterized by the presence of two hydroxyl groups at the 4 and 5 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate typically involves the hydroxylation of 2-pyridinecarboxylic acid. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions to introduce hydroxyl groups at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups with halogens.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated pyridinecarboxylic acids and other substituted derivatives.
Scientific Research Applications
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate involves its interaction with various molecular targets and pathways. The hydroxyl groups on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can act as a chelating agent, binding to metal ions and affecting their biological availability and function.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxy-6-pyridinecarboxylic acid
- 3,4-Dihydroxy-2-pyridinecarboxylic acid
- 4,6-Dihydroxy-2-pyridinecarboxylic acid
Uniqueness
4,5-Dihydroxy-2-pyridinecarboxylic acid hydrate is unique due to the specific positioning of the hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research applications.
Properties
IUPAC Name |
5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4.H2O/c8-4-1-3(6(10)11)7-2-5(4)9;/h1-2,9H,(H,7,8)(H,10,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCLIHYFSWZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2105838-80-8 | |
| Record name | 2-Pyridinecarboxylic acid, 4,5-dihydroxy-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2105838-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-2-(5-oxo-2-phenyl-5,7,8,9-tetrahydro-6H-pyrimido[5,4-c]azepin-6-yl)acetamide](/img/structure/B1654037.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl](/img/structure/B1654040.png)
![5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester](/img/structure/B1654041.png)
![(2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester](/img/structure/B1654043.png)


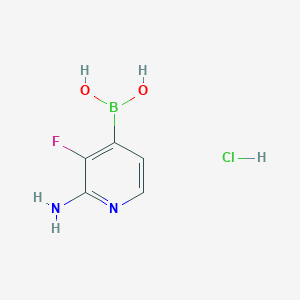

![1,3,4-Thiadiazole, 2-[(cyclopropylmethyl)thio]-5-[(5-nitro-2-thiazolyl)thio]-](/img/structure/B1654049.png)
![3-chloro-N-[2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B1654052.png)
![Methyl 2-[4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate](/img/structure/B1654053.png)
